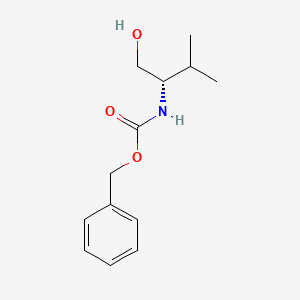

Cbz-L-valinol

描述

Structure

3D Structure

属性

IUPAC Name |

benzyl N-[(2S)-1-hydroxy-3-methylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-10(2)12(8-15)14-13(16)17-9-11-6-4-3-5-7-11/h3-7,10,12,15H,8-9H2,1-2H3,(H,14,16)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGHASJBQTDDGLA-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CO)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447732 | |

| Record name | (S)-N-CBZ-valinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6216-65-5 | |

| Record name | (S)-N-CBZ-valinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of Cbz L Valinol in Advanced Organic Synthesis

Role as a Chiral Auxiliary and Ligand in Asymmetric Catalysis

The inherent chirality of Cbz-L-valinol, originating from the L-valine core, allows it to be effectively utilized as a chiral auxiliary and as a precursor for chiral ligands in asymmetric catalysis. These applications are crucial for controlling the stereochemical outcome of chemical reactions, a fundamental aspect of modern drug discovery and materials science.

Enantioselective Induction in Carbon-Carbon Bond Forming Reactions

This compound and its derivatives play a significant role in guiding the formation of new carbon-carbon bonds with high enantioselectivity. This is a cornerstone of asymmetric synthesis, enabling the preferential formation of one of two mirror-image enantiomers. Cycloisomerization reactions, for instance, represent a powerful strategy for creating cyclic compounds with controlled stereochemistry, and various catalytic and asymmetric approaches have been developed for this purpose. rsc.org The use of enamides and enecarbamates as nucleophiles in these reactions has also been a subject of extensive research. acs.org

Research has demonstrated the utility of L-valine derivatives in promoting enantioselective transformations. For example, chiral ligands derived from L-valine have been employed in copper-catalyzed asymmetric Michael reactions, achieving high yields and enantiomeric excesses (ee) up to 99%. acs.org Furthermore, L-valine itself is recognized as a useful, non-toxic, and readily available chiral amino acid for catalyzing a range of asymmetric reactions to produce enantiomerically enriched products. medcraveonline.com

Diastereoselective Control in Functional Group Transformations

In addition to enantioselectivity, this compound-derived structures are instrumental in controlling diastereoselectivity, which is the selective formation of one diastereomer over others. This is particularly important when a molecule already contains a stereocenter and a new one is being created.

The indium-mediated allylation of chiral α-amino-substituted aldehydes derived from L-valine methyl ester has been shown to proceed with high diastereoselectivity, producing the syn isomer with a diastereomeric ratio (dr) of 98:2. core.ac.uk In the context of the Petasis reaction, which forms β-amino alcohols, catalysts derived from amino acids can overcome the inherent selectivity of the reaction to produce the syn diastereomer. nih.gov For instance, an L-phenylalanine-derived catalyst demonstrated the ability to control diastereoselectivity, shifting from a >99:1 anti ratio to a 5.5:1 syn ratio. nih.gov This highlights the profound influence that such chiral auxiliaries and catalysts have on the stereochemical course of a reaction.

Development of this compound-Derived Catalysts and Ligands for Asymmetric Transformations

The development of novel chiral ligands and catalysts is a continuous effort in the field of asymmetric synthesis. This compound serves as a valuable starting material for creating these crucial components. Chiral imines synthesized from L-valine have been complexed with metals like cobalt to catalyze asymmetric reactions such as the Henry reaction, yielding chiral nitro aldols in excellent yields and enantiomeric excesses. medcraveonline.commedcraveonline.com

Furthermore, chiral ligands based on the C2-symmetric design have been extensively used in asymmetric transformations. taltech.ee These ligands, often synthesized from readily available chiral starting materials like amino acids, can chelate with metals to create a conformationally restricted environment, leading to efficient chirality transfer. taltech.ee The development of new chiral ligands, such as those conveniently synthesized from L-tryptophan derivatives, has led to efficient catalysts for the enantioselective borane (B79455) reduction of prochiral ketones, achieving up to 97% ee. ntu.edu.sg

| Catalyst/Ligand Type | Reaction Type | Key Findings |

| Cobalt complexes of chiral imines from L-valine | Asymmetric Henry reaction | Formation of chiral nitro aldol (B89426) in excellent yield and ee. medcraveonline.commedcraveonline.com |

| C2-symmetric tetradentate bisoxazolines | Various metal-mediated reactions | Efficient chirality transfer due to conformationally restricted chelation. taltech.ee |

| Ligands from L-tryptophan derivatives | Enantioselective borane reduction of ketones | Afforded corresponding alcohols in excellent yield and high enantioselectivities (up to 97% ee). ntu.edu.sg |

Performance Evaluation Against Alternative Chiral Auxiliaries

The effectiveness of a chiral auxiliary is often assessed by comparing its performance against other established auxiliaries. While Cbz-L-valine has proven to be a versatile building block, in some specific applications, other chiral auxiliaries may offer superior induction. For instance, in the asymmetric reduction of imidazolinones using trichlorosilane, Cbz-L-Proline provided a notable asymmetric induction (62% ee), which was attributed to its cyclic structure that reduces conformational freedom. researchgate.net In contrast, the induction achieved with Cbz-L-Valine in this particular reaction was surprisingly low. researchgate.net This underscores that the choice of chiral auxiliary is highly dependent on the specific reaction and substrates involved.

Evans' oxazolidinone auxiliaries are another important class of chiral auxiliaries. csbsju.edu These are often synthesized from the reduction of amino acids and are highly effective in controlling facial selectivity in reactions like enantioselective aldol reactions. csbsju.edu The choice between a this compound derived auxiliary and an Evans auxiliary would depend on the specific synthetic challenge and desired stereochemical outcome.

Utility in Peptide and Peptidomimetic Synthesis

Beyond its role in asymmetric catalysis, this compound is a fundamental building block in the synthesis of peptides and peptidomimetics, which are crucial in drug discovery and biochemical research.

Protection of the Alpha-Amino Group for Selective Peptide Bond Formation

The primary function of the carboxybenzyl (Cbz) group in this compound is to act as a protecting group for the α-amino group of the valine residue. fengchengroup.com This protection is essential during peptide synthesis to prevent unwanted side reactions, such as self-coupling or polymerization, and to allow for the selective formation of peptide bonds. biosynth.com The Cbz group is stable under the conditions required for peptide coupling but can be selectively removed under specific conditions, such as catalytic hydrogenation or treatment with HBr in acetic acid, without affecting other sensitive parts of the peptide chain. This orthogonality is a key principle in peptide synthesis. biosynth.com

The use of Cbz-protected amino acids, including Cbz-L-valine, is a well-established strategy in both solution-phase and solid-phase peptide synthesis (SPPS). In SPPS, the Cbz group ensures that the amino terminus of the growing peptide chain is protected while the next amino acid is coupled to it. The efficiency of coupling can be optimized by using activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or hydroxybenzotriazole (B1436442) (HOBt), which help to minimize racemization.

Strategies for Selective Deprotection of the Cbz Group in Peptide Synthesis

The benzyloxycarbonyl (Cbz or Z) group is a widely used amine-protecting group in peptide synthesis due to its stability under various conditions and its susceptibility to selective removal. wikipedia.org Effective deprotection strategies are crucial for the successful synthesis of complex peptides.

Catalytic Hydrogenolysis and its Mechanism

Catalytic hydrogenolysis is the most common and mildest method for the removal of the Cbz group. highfine.com This method typically involves the use of a palladium catalyst, such as palladium on charcoal (Pd/C), in the presence of a hydrogen source. wikipedia.orgtaylorfrancis.com

The mechanism of Cbz deprotection via hydrogenolysis proceeds in two main steps:

Hydrogenolysis of the benzyl-oxygen bond: The Cbz-protected amine undergoes hydrogenolysis on the surface of the palladium catalyst. This step cleaves the benzyl-oxygen bond, leading to the formation of toluene (B28343) and an unstable carbamic acid intermediate. taylorfrancis.comtotal-synthesis.com

Decarboxylation: The carbamic acid intermediate rapidly decomposes to yield the free amine and carbon dioxide. taylorfrancis.comtotal-synthesis.com

The choice of hydrogen source can vary. While molecular hydrogen (H₂) is frequently used, alternative hydrogen donors like ammonium (B1175870) formate (B1220265) can be employed in a process known as catalytic transfer hydrogenation. total-synthesis.comresearchgate.net This alternative can be advantageous for its procedural simplicity. researchgate.net The efficiency of the reaction can be influenced by the substrate and reaction conditions, with alcohols being common solvents. researchgate.net

Catalyst deactivation can occur if the substrate contains impurities such as sulfur or phosphorus. researchgate.net While catalysts like palladium on alumina (B75360) (Pd/Al₂O₃) or calcium carbonate (CaCO₃) can be used, they often exhibit lower surface area compared to Pd/C, potentially leading to slower reaction rates. researchgate.net

Non-Hydrogenolytic Deprotection Methods

While catalytic hydrogenolysis is prevalent, it may not be suitable for substrates containing functional groups sensitive to reduction, such as aryl halides. scientificupdate.com In such cases, non-hydrogenolytic methods provide valuable alternatives.

Lewis Acid-Mediated Deprotection: Strong Lewis acids can be used to cleave the Cbz group. wikipedia.org However, this method can generate benzyl (B1604629) carbocations, which may lead to unwanted side reactions if not properly trapped. wikipedia.org

Nucleophilic Deprotection: A notable non-hydrogenolytic method involves the use of a nucleophile, such as 2-mercaptoethanol, in the presence of a base like potassium phosphate. organic-chemistry.orgresearchgate.net This approach proceeds via an SN2 attack of the thiol at the benzylic carbon of the Cbz group. scientificupdate.com This results in the formation of an amine carbonate, which then decarboxylates to furnish the free amine and a benzylated thiol. scientificupdate.com This method is particularly useful for substrates with sensitive functional groups that are incompatible with standard hydrogenolysis conditions. scientificupdate.comresearchgate.net

Transfer Hydrogenation: As mentioned earlier, transfer hydrogenation using reagents like ammonium formate with a palladium catalyst offers a non-gaseous hydrogen alternative for Cbz deprotection. total-synthesis.comresearchgate.net Microwave-assisted catalytic transfer hydrogenation has also been shown to rapidly deprotect Cbz groups. researchgate.net

Incorporation of this compound into Complex Peptide Sequences

The incorporation of this compound and its parent amino acid, Cbz-L-valine, is a critical step in the synthesis of complex peptides and pharmaceutical intermediates. The Cbz group serves to protect the amine functionality, allowing for the controlled formation of peptide bonds. evitachem.com

Recent advancements have demonstrated the use of Cbz-protected N-carboxyanhydrides (NCAs), such as Cbz-L-Val-NCA, in automated flow chemistry for peptide synthesis. akjournals.com These crystalline and stable compounds act as highly activated coupling partners for amide bond formation, releasing only carbon dioxide as a byproduct and preventing racemization at the stereogenic center. akjournals.com In this automated process, a primer and the Cbz-NCA are mixed, and after a short reaction time, the product is ready for the next coupling step. For ease of handling and isolation, the resulting peptides are often kept in their Cbz-protected form. akjournals.com

For instance, reacting a peptide with Cbz-L-Val-NCA can yield the corresponding Cbz-protected di- or tripeptide in high yields. akjournals.com The steric bulk of the valine residue can sometimes influence the reaction yield, as observed in the slightly lower yield when coupling with L-valine compared to L-leucine. akjournals.com

The table below summarizes the synthesis of various peptides using an automated strategy with Cbz-L-Val-NCA.

| Entry | Reactant 1 | Reactant 2 | Product | Yield (%) |

| 1 | Cbz-L-Val-L-Phe-OMe | Cbz-L-Val-NCA | Cbz-L-Val-L-Val-L-Phe-OMe | 95 |

| 5 | L-Leu-D-Pro-OtBu | Cbz-L-Val-NCA | Cbz-L-Val-L-Leu-D-Pro-OtBu | Excellent |

| 6 | L-Val-D-Pro-OtBu | Cbz-L-Val-NCA | Cbz-L-Val-L-Val-D-Pro-OtBu | 48 |

Synthesis of Pharmaceutical Intermediates and Prodrugs Utilizing Valinol Scaffolds

The valinol scaffold, often derived from this compound or Cbz-L-valine, is a crucial component in the synthesis of various pharmaceutical intermediates and prodrugs. github.commdpi.com The L-valine ester of acyclovir (B1169), known as valacyclovir (B1662844), is a prominent example of a prodrug that demonstrates enhanced bioavailability compared to its parent drug. mdpi.comasianpubs.org

The synthesis of valacyclovir often involves the condensation of acyclovir with N-carbobenzyloxy-L-valine (Cbz-L-valine). asianpubs.orgthepharmajournal.com This reaction typically uses a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). asianpubs.org The resulting N-Cbz protected valacyclovir is then deprotected, commonly via palladium-catalyzed hydrogenation, to yield valacyclovir. asianpubs.orgthepharmajournal.com

A similar strategy is employed in the synthesis of valganciclovir, an antiviral drug. wisdomlib.orginnovareacademics.in One synthetic route involves the selective O-acylation of a monoprotected ganciclovir (B1264) derivative with Cbz-L-valine to form a di-protected intermediate. wisdomlib.org Subsequent selective hydrolysis and reduction with Pd/C yields valganciclovir. wisdomlib.org

The use of valine and other amino acids in prodrug design is a strategic approach to improve the pharmacokinetic properties of drugs. mdpi.comnih.gov By attaching a valine moiety, the resulting prodrug can target amino acid or peptide transporters, such as PepT1, which are expressed in the intestine, leading to enhanced absorption. mdpi.com This strategy has been successfully applied to various drugs to increase their solubility and oral bioavailability. mdpi.comnih.gov

Formation of Complex Molecular Architectures and Natural Product Scaffolds

Stereocontrolled Oxidative Transformations of this compound Derivatives

The controlled oxidation of Cbz-protected amino acid derivatives, including those of valine, is a key method for introducing further functionality and constructing complex molecular architectures. For instance, Cbz-N-methyl-L-valine can undergo controlled oxidation to produce α-keto acid derivatives. This transformation is valuable for modifying peptide backbones or introducing reactive carbonyl groups. The Cbz group typically remains stable during these oxidation reactions, allowing for selective modification at the α-carbon.

The choice of oxidizing agent is critical for achieving high yields. Chromium-based oxidants have been shown to provide higher yields under milder conditions compared to agents like potassium permanganate (B83412).

The table below provides a comparative overview of different oxidation methods for Cbz-N-methyl-L-valine.

| Oxidizing Agent | Conditions | Product | Yield (%) |

| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C | α-Keto acid derivative | 78 |

| KMnO₄ | Acetone/Water, 0°C | α-Keto acid derivative | 55 |

Nucleophilic Substitution Reactions for Diversification of the Valinol Backbone

Nucleophilic substitution reactions are fundamental to diversifying the structure of the valinol backbone, enabling the introduction of a wide array of functional groups. numberanalytics.com The Cbz group plays a critical role by protecting the nitrogen atom, which allows for selective reactions at other positions. evitachem.com

The hydroxyl group of this compound can be converted into a good leaving group, such as a tosylate or mesylate, rendering the adjacent carbon susceptible to attack by various nucleophiles. This strategy facilitates the introduction of different functionalities, thereby modifying the steric and electronic properties of the original molecule. For instance, the hydroxyl group can be replaced by halides, azides, or other moieties, which can then be further elaborated.

Furthermore, after the desired modifications have been made to other parts of the molecule, the Cbz protecting group can be removed, typically through hydrogenolysis. evitachem.com This reveals the primary amine, which can then participate in its own set of nucleophilic substitution reactions, such as alkylation or acylation, to further diversify the structure. This stepwise approach, enabled by the Cbz protecting group, allows for a high degree of control over the final structure of the valinol-derived compound. The ability to perform these substitutions provides access to a diverse library of chiral building blocks essential for various synthetic applications.

Strategic Application in Total Synthesis of Natural Products

This compound and its derivatives are pivotal starting materials in the total synthesis of numerous biologically active natural products. dokumen.pub The intrinsic chiral nature of this compound makes it an excellent choice for introducing specific stereochemistry into a target molecule, a critical aspect of synthesizing complex natural products that often possess multiple chiral centers. mdpi.comwhiterose.ac.uk

For example, in the synthesis of the marine natural product malevamide D, Cbz-protected N-methylvalinol was utilized as a key starting fragment. beilstein-journals.org The synthesis involved the oxidation of the alcohol to an aldehyde, followed by an aldol addition to construct a more complex carbon skeleton. beilstein-journals.org This initial fragment, derived from valinol, ultimately became a significant portion of the final natural product structure. beilstein-journals.org Similarly, Cbz-L-valine, the precursor to this compound, has been employed in the synthesis of other complex molecules like the cyclodepsipeptides O-Me ulongamide B and C. researchgate.net

The versatility of this compound is further highlighted in syntheses where it is incorporated into larger peptide-like structures. The Cbz protecting group allows for standard peptide coupling reactions, while the alcohol functionality can be used for esterification or other modifications. smolecule.com This dual functionality makes it a valuable component in the assembly of complex depsipeptides and other related natural products.

The choice between a linear and a convergent synthesis strategy is a critical decision in planning the total synthesis of a complex molecule. fiveable.mesathyabama.ac.in this compound is a versatile building block that can be effectively utilized in both approaches.

In a linear synthesis , the molecule is assembled in a step-by-step manner, with each reaction adding a new piece to a growing chain. sathyabama.ac.in this compound can be introduced at an early stage, with its chiral center serving as a foundation upon which the rest of the molecule is built. The protecting group ensures that the amine functionality remains inert during subsequent transformations of the growing molecular chain.

| Synthesis Type | Description | Example Pathway | Hypothetical Overall Yield (90% yield per step) |

| Linear | Step-by-step assembly of the target molecule from a single starting material. | A → B → C → D → E | 65.6% |

| Convergent | Independent synthesis of fragments followed by their assembly. | A → B & C → D, then B + D → E | 81% |

This table provides a simplified, illustrative comparison of the two synthetic strategies.

The primary importance of this compound in the synthesis of complex molecules lies in its role as a chiral building block. abcr.com The (S)-configuration at the carbon bearing the amino and isobutyl groups is derived from the naturally occurring amino acid L-valine. medcraveonline.com This pre-existing, well-defined stereocenter is invaluable for establishing the stereochemistry of new chiral centers during a synthesis.

When this compound is incorporated into a molecule, its chiral center can influence the stereochemical outcome of subsequent reactions. This phenomenon, known as diastereoselective induction, is a powerful tool for controlling the three-dimensional arrangement of atoms in the target molecule. For example, the chiral environment provided by the valinol backbone can direct the approach of a reagent to one face of a prochiral center, leading to the preferential formation of one diastereomer over the other.

This strategy is frequently employed in the synthesis of natural products, where precise control over multiple stereocenters is essential for biological activity. dokumen.pub The synthesis of aeruginosin 298-A, a complex peptide, illustrates this principle. The synthesis involved the coupling of several chiral amino acid-derived fragments, including one derived from L-Cbz-tyrosine, to construct the final molecule with its specific array of chiral centers. dokumen.pub The use of such chiral building blocks from the "chiral pool" of natural amino acids is a cornerstone of modern asymmetric synthesis. abcr.com

Design and Implementation in Convergent and Linear Synthesis Pathways

Studies on Block Copolymers and Poly-L-valine Derivatives

This compound and related Cbz-protected amino acids are also utilized in materials science for the synthesis of block copolymers and poly-L-valine derivatives. These polymers can self-assemble into ordered nanostructures, making them of interest for applications in biomaterials and nanotechnology. researchgate.net

In one study, block copolypeptides of ε-Cbz-L-lysine and L-valine were synthesized. researchgate.net The conformation of these copolymers was found to be dependent on the relative lengths of the different blocks. For example, a copolypeptide with a short ε-Cbz-L-lysine block and a central L-valine block adopted a β-sheet structure. As the length of the ε-Cbz-L-lysine blocks increased, the conformation transitioned to a mixed α-helix and β-sheet structure, and eventually to an exclusive α-helix conformation. researchgate.netresearchgate.net This demonstrates how the composition of the copolymer can be used to control its secondary structure.

The synthesis of these block copolymers often involves the ring-opening polymerization of N-carboxyanhydrides (NCAs) derived from the corresponding amino acids. mdpi.com For instance, ε-Cbz-L-lysine NCA can be polymerized from a poly-L-valine macroinitiator to create the desired block copolymer structure. researchgate.net The Cbz protecting groups are crucial during the polymerization process and can be removed later if a polycationic polymer is desired.

The intrinsic viscosity of these block copolymers has been shown to increase with the chain length of the ε-Cbz-L-lysine blocks, which is indicative of an increase in the molecular weight of the copolymers. researchgate.net

| Copolymer Composition (n = chain length of ε-CBz-L-lysine) | Predominant Conformation |

| n = 9 | β-sheet |

| n = 14 | α-helix and β-sheet |

| n > 14 | α-helix |

Data sourced from conformational studies on ε-CBz-L-lysine and L-valine block copolypeptides. researchgate.net

These studies highlight the utility of Cbz-protected amino acid derivatives in creating well-defined polypeptide-based materials with tunable properties.

Mechanistic and Kinetic Investigations of Cbz L Valinol Mediated Reactions

Elucidation of Reaction Pathways and Intermediates

In the context of nickel-catalyzed hydroalkylation of N-Cbz-protected enamines, density functional theory (DFT) studies have been instrumental in mapping out the reaction mechanism. researcher.life The process is initiated by the active catalyst, a chiral bioxazoline-chelated Ni(I) hydride, which preferentially undergoes a single electron transfer with an alkyl iodide. researcher.life This generates an alkyl radical and a Ni(II) intermediate. The Cbz-protected enamine then inserts into the Ni(II)-H bond in a regio- and enantioselective manner, forming a new Ni(II) alkyl complex. researcher.life This complex subsequently combines with the previously formed alkyl radical to create a Ni(III) intermediate. The final step is a reductive elimination from this Ni(III) species to yield the chiral α-alkyl amine product. researcher.life

Similarly, in organocatalysis, Cbz-L-valinol derivatives can operate through various mechanisms. For example, in aldol (B89426) reactions, an enamine mechanism is often proposed where the catalyst forms an enamine with one of the carbonyl substrates. whiterose.ac.uk This enamine then acts as a nucleophile, attacking the second carbonyl compound. The chiral environment provided by the this compound-derived catalyst directs the approach of the electrophile, leading to the formation of a specific stereoisomer.

The table below summarizes key proposed intermediates in different reaction types mediated by this compound or related Cbz-protected amino acid derivatives.

| Reaction Type | Key Intermediate(s) | Role of Intermediate |

| Ni-catalyzed Hydroalkylation | (biOx)Ni(II)-H, Ni(II) alkyl complex, Ni(III) intermediate | Guides regio- and enantioselective C-C bond formation. researcher.life |

| Aldol Reaction | Enamine | Acts as a chiral nucleophile. whiterose.ac.uk |

| Imine Reduction | Supramolecular complex (catalyst-HSiCl3-substrate) | Facilitates hydride transfer in an asymmetric fashion. researchgate.net |

| SN2' Substitution | Six-membered closed transition state | Controls regio- and stereoselectivity of the allylic substitution. nih.gov |

Influence of the Cbz Group on Reaction Kinetics and Stereoselectivity

The carboxybenzyl (Cbz) protecting group is not merely a passive spectator in reactions involving this compound; it actively influences both the rate and the stereochemical outcome of the reaction. The steric and electronic properties of the Cbz group play a pivotal role in organizing the transition state assembly, thereby dictating the stereoselectivity.

In Ni-catalyzed hydroalkylation, the Cbz group is crucial for controlling regioselectivity through a combination of orbital and noncovalent interactions. researcher.life Furthermore, the enantioselectivity is influenced by the distortion energies of the Cbz-protected enamine substrate. researcher.life The Cbz group's ability to engage in specific interactions, such as hydrogen bonding or π-stacking, can stabilize the desired transition state over other competing pathways.

Kinetic studies have provided quantitative insights into the effect of the Cbz group. For instance, in the reduction of ketimines using HSiCl₃ and Cbz-protected amino acid catalysts, kinetic analysis revealed that the catalyzed reaction is significantly faster than the uncatalyzed process. mdpi.com A comparison of different N-protecting groups on a valine backbone in Pd(II)-catalyzed C-H olefination reactions showed that the choice of protecting group has a dramatic effect on the reaction rate, with N-acetyl-L-valine providing a significant rate acceleration. nih.gov While this study did not directly use this compound, it highlights the general principle that the N-acyl group is a critical determinant of catalytic activity.

The following table presents data from a study on the reduction of a ketimine, illustrating the kinetic impact of different catalysts, including a Cbz-protected one. mdpi.com

| Catalyst | kcat (M-1s-1) | kuncat (M-1s-1) | kcat/kuncat |

| Cbz-L-Pro | 1.8 x 10-3 | 1.9 x 10-5 | 95 |

| Piv-L-Pro | 3.3 x 10-3 | 1.9 x 10-5 | 174 |

Data adapted from a study on L-proline derivatives, illustrating the principle of kinetic influence by N-protecting groups. mdpi.com

The stereodirecting influence of the Cbz group has also been observed in glycosylation reactions, where a 2-O-benzyloxycarbonyl group can direct the formation of 1,2-trans glycosides through neighboring group participation. beilstein-journals.org

Transition State Analysis in this compound Catalyzed or Mediated Reactions

Understanding the geometry and energetics of the transition state is paramount for explaining the stereoselectivity observed in this compound mediated reactions. Computational studies, particularly DFT calculations, have become an indispensable tool for visualizing and analyzing these transient structures. nih.gov

In many reactions, the stereochemical outcome is determined in a highly organized, cyclic transition state. For example, in the Evans aldol reaction, which utilizes chiral oxazolidinones that can be derived from amino acids like valine, the high syn-diastereoselectivity is explained by a Zimmerman-Traxler chair-like six-membered transition state. alfa-chemistry.com In this model, the substituent on the chiral auxiliary (in this case, the isopropyl group from valine) effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side.

For the zirconium-mediated SN2' substitution, DFT studies identified a six-membered closed transition state that can be described as a concerted, asynchronous vulcanchem.comvulcanchem.com-sigmatropic rearrangement. nih.gov This model successfully rationalizes the observed high regio-, diastereo-, and stereoselectivity.

Key features of transition states in this compound mediated reactions often include:

Cyclic Structures: Formation of six-membered or other cyclic arrangements that lock the conformation of the reacting species. nih.govalfa-chemistry.com

Non-covalent Interactions: Hydrogen bonding, steric repulsion, and dipole-dipole interactions that differentiate between diastereomeric transition states. acs.org

Chiral Pocket: The this compound derivative creates a well-defined chiral environment around the reaction center.

Understanding Chirality Transfer and Enantiomeric Excess (ee) Determination

The ultimate goal of using a chiral catalyst or auxiliary like this compound is to efficiently transfer its chirality to the product molecule, resulting in a high enantiomeric excess (ee). The mechanism of this chirality transfer is intimately linked to the transition state geometry. The chiral catalyst assembles the reactants in a specific three-dimensional orientation, making one of the two enantiomeric pathways energetically more favorable. mdpi.comresearchgate.net

The efficiency of chirality transfer is often quantified by the enantiomeric excess of the product. Determining the ee is a critical step in evaluating the success of an asymmetric reaction. The most common and reliable method for this is chiral high-performance liquid chromatography (HPLC). whiterose.ac.ukmdpi.com This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers of the product, leading to their separation and allowing for their relative quantification.

Other methods for ee determination include:

Gas Chromatography (GC): Using a chiral column, similar to HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral solvating agent or a chiral derivatizing agent, the signals for the two enantiomers may be resolved.

Circular Dichroism (CD) Spectroscopy: This technique can be used to determine the ee of certain classes of compounds by relating the magnitude of the CD signal to the enantiomeric composition. rsc.org

The table below shows an example of how enantiomeric excess can vary with the choice of catalyst in the asymmetric reduction of a ketimine, demonstrating the importance of the catalyst structure in achieving high stereoselectivity. mdpi.com

| Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

| Cbz-L-Ala | >99 | 10 |

| Cbz-L-Val | 94 | 12 |

| Cbz-L-Pro | 87 | 62 |

Data from a screening of Cbz-protected amino acids as organocatalysts. mdpi.com

Theoretical and Computational Studies of Cbz L Valinol Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. github.io It has become a popular and versatile tool in computational chemistry. q-chem.com DFT calculations for N-Cbz-protected amino acids, including valine derivatives, are often performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to determine various molecular properties. researchgate.net

Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For flexible molecules like Cbz-L-valinol, which have multiple rotatable bonds, this process is often combined with conformational analysis to identify the various low-energy conformers that can exist. ucl.ac.ukgithub.com

Computational studies on related N-Cbz-protected amino acids have shown that the molecule's geometry can be fully optimized to find its most stable state. researchgate.net The process involves finding a minimum on the potential energy surface. For complex molecules, this may involve starting from various initial geometries to explore the conformational space thoroughly. For instance, in studies of related molecules, different conformers are generated and their energies are calculated to determine their relative stability. ucl.ac.uk The analysis of dihedral angles is crucial in understanding the conformational preferences of these molecules. researchgate.net

Table 1: Example of Calculated Geometrical Parameters for an Optimized Structure (Hypothetical Data for this compound)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-N | 1.35 Å |

| Bond Length | C=O | 1.23 Å |

| Bond Angle | O-C-N | 125.0° |

| Dihedral Angle | C-N-Cα-Cβ | -65.0° |

Note: This table is illustrative. Actual values would be obtained from specific DFT calculations on this compound.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital. libretexts.orggatech.edu Key to understanding a molecule's reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ijarset.com The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. chalcogen.rolew.ro

Table 2: Calculated HOMO-LUMO Energies and Gap (Illustrative for this compound)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

Note: These are representative values. Actual results depend on the specific computational method and solvent model used.

DFT calculations can accurately predict various spectroscopic properties, including vibrational frequencies that correspond to infrared (IR) and Raman spectra. mdpi.commdpi.com By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, and its diagonalization yields the vibrational frequencies and normal modes. rsc.org

These theoretical spectra are invaluable for interpreting experimental data. mdpi.com Calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for approximations in the theoretical model and anharmonicity effects. researchgate.net The analysis of vibrational modes allows for the assignment of specific peaks in an experimental spectrum to particular molecular motions, such as C=O stretching, N-H bending, or C-H stretching. mdpi.com This detailed assignment provides a powerful link between the observed spectrum and the molecule's structure. rsc.org

DFT is a powerful tool for investigating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. researchgate.netnih.gov This involves locating the transition state structures, which are first-order saddle points on the energy surface, and calculating the activation energy barriers. nih.gov

For reactions involving Cbz-protected species, DFT can be used to understand reaction pathways, such as in catalytic reductions or bond cleavage reactions. nih.govmdpi.com By comparing the energies of different possible intermediates and transition states, the most likely reaction mechanism can be determined. nih.gov For instance, in a study on the electrochemical C-N bond cleavage of related cyclic amines, DFT calculations were used to map the potential energy surface, revealing the Gibbs free energy of intermediates and the energy barriers of transition states. nih.gov Similarly, computational studies have been used to analyze the role of Cbz-protected amino acids as organocatalysts, providing insights into the interactions at the transition state that govern enantioselectivity. mdpi.com

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the trajectory of each particle over time, offering insights into dynamic processes and the influence of the environment, such as a solvent. researchgate.net

MD simulations are particularly well-suited for studying how a solute molecule like this compound interacts with its solvent environment. researchgate.netnih.gov These simulations explicitly model the solvent molecules, allowing for a detailed analysis of solute-solvent interactions, such as hydrogen bonding and electrostatic interactions. researchgate.netresearchgate.net

Studies on N-Cbz-protected amino acids in solvents like methanol (B129727) have used MD simulations to investigate properties like radial pair distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a solute atom. researchgate.netresearchgate.net This analysis helps in understanding the local solvent structure around the solute. nih.gov Furthermore, MD simulations can be used to study how factors like temperature affect these interactions and the conformation of the solute molecule in solution. researchgate.netresearchgate.net Such studies are crucial for understanding how the solvent can influence the molecule's structure, stability, and reactivity. nih.gov

Conformational Behavior and Dynamics in Solution

The conformational flexibility of Cbz-protected amino acids in solution is a critical determinant of their behavior in chemical synthesis and their ability to influence the structure of larger peptides. Molecular dynamics (MD) simulations are powerful tools used to explore the conformational landscape of molecules like N-Cbz-L-valine in various solvent environments and at different temperatures. researchgate.net

Research involving MD simulations of N-Cbz-L-valine solvated in methanol has provided significant insights into its dynamic behavior. researchgate.netresearchgate.net These studies analyze the solute-solvent interactions and the intrinsic structural dynamics of the molecule by monitoring key properties over time. The primary methods of analysis include the radial pair distribution function, which describes how the density of solvent molecules varies as a function of distance from the solute, and the study of hydrogen bond networks. researchgate.net

The conformational data from these simulations indicate that N-Cbz-L-valine does not exist in a single rigid structure in solution but rather as a dynamic ensemble of interconverting conformers. nih.gov The specific rotamers observed are often classified based on the dihedral angle values, such as gauche and trans conformations. rsc.orgmdanalysis.org

Table 1: Key Dihedral Angles and Conformational Descriptors in Cbz-Protected Valine Systems This table is a representative summary based on typical conformational analyses of Cbz-amino acids.

| Dihedral Angle | Atoms Involved (Example) | Description | Common Rotamers |

| ω (omega) | Cα - C' - N - Cα | Defines the planarity of the urethane (B1682113) bond. | Typically trans (~180°) |

| φ (phi) | C' - N - Cα - C' | Describes the rotation around the N-Cα bond. | Influences backbone conformation. |

| ψ (psi) | N - Cα - C' - O | Describes the rotation around the Cα-C' bond. | Influences backbone conformation. |

| χ1 (chi1) | N - Cα - Cβ - Cγ | Defines the orientation of the valine side chain. | g+, g-, t |

| Cbz Rotamer | Cα - N - C(=O) - O | Defines the orientation of the Cbz protecting group. | g+, g-, t |

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational chemistry method that translates the complex, delocalized molecular wavefunctions obtained from calculations into a more intuitive chemical picture of localized bonds, lone pairs, and antibonding orbitals. uba.artaylorandfrancis.com This method is exceptionally useful for quantifying the stabilizing effects of intermolecular and intramolecular interactions, particularly those involving hydrogen bonding and other forms of charge delocalization. researchgate.netmdpi.com

The core principle of NBO analysis is the examination of interactions between "donor" orbitals (filled Lewis-type orbitals, such as bonds or lone pairs) and "acceptor" orbitals (unoccupied non-Lewis-type orbitals, such as antibonds). taylorandfrancis.comresearchgate.net The delocalization of electron density from a donor to an acceptor orbital results in a stabilizing interaction. The strength of this interaction can be estimated using second-order perturbation theory, which yields a stabilization energy, denoted as E(2). rsc.orgresearchgate.net A larger E(2) value signifies a stronger interaction.

In the context of a this compound system in solution, NBO analysis can elucidate the specific orbital interactions responsible for the formation and stability of hydrogen bonds between the solute and solvent molecules. For instance, a hydrogen bond between the amide N-H group (donor) and a solvent molecule's oxygen atom (acceptor) would be characterized by an n(O) → σ(N-H) interaction, where n(O) is the lone pair of the oxygen and σ(N-H) is the antibonding orbital of the N-H bond.

Studies on N-Cbz-protected amino acids have utilized NBO analysis to investigate the delocalization of electrons and the corresponding attraction between orbitals, finding that lone pair transitions contribute significantly to molecular stability. researchgate.net By identifying the key donor-acceptor pairs and quantifying their stabilization energies, NBO provides a detailed electronic-level understanding of the non-covalent forces governing the system's behavior. researchgate.net

Table 2: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) This table presents typical intermolecular interactions that would be analyzed for a Cbz-protected amino alcohol in a protic solvent. The E(2) values are illustrative examples based on published NBO analyses of similar systems.

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | E(2) (kcal/mol) (Illustrative) |

| LP (O) of Solvent | σ* (N-H) of Solute | Hydrogen Bond (H-acceptor) | 5.0 - 15.0 |

| LP (N) of Solute | σ* (O-H) of Solvent | Hydrogen Bond (H-acceptor) | 2.0 - 8.0 |

| LP (O) of Solute | σ* (O-H) of Solute | Hydrogen Bond (H-acceptor) | 5.0 - 15.0 |

| σ (O-H) of Solvent | σ* (O-H) of Solute | Dipole-Dipole Interaction | 0.5 - 2.0 |

| LP (O) of Solute C=O | σ* (O-H) of Solvent | Hydrogen Bond (H-acceptor) | 3.0 - 10.0 |

LP = Lone Pair; σ = Antibonding Sigma Orbital*

Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are indispensable for separating Cbz-L-valinol from reaction mixtures, byproducts, and enantiomeric impurities. These techniques provide both qualitative and quantitative data on the purity of the compound.

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity of this compound, with a typical purity requirement of over 99.0% for many applications. ruifuchemical.comtcichemicals.com The technique is used to monitor the progress of synthesis reactions and to quantify the final product. UV detection is commonly employed, often at a wavelength of 254 nm, due to the presence of the UV-active benzyl (B1604629) ring in the Cbz protecting group.

Chiral HPLC is particularly critical for resolving the enantiomers of valinol derivatives, ensuring the enantiomeric purity of the L-form. core.ac.uk Various chiral stationary phases (CSPs) are utilized for this purpose. For instance, polysaccharide-based columns like Chiralcel OD and Chiralpak AD are effective in separating N-protected amino acid derivatives. researchgate.net The choice of mobile phase, often a mixture of n-hexane and isopropanol, and its composition significantly impacts the separation efficiency. researchgate.netmedcraveonline.com In one documented method for a related condensate, a cellulose-tris (4-chloro-3-methylphenyl carbamate)-coated silica (B1680970) gel column (OX-3R) with a mobile phase of water-acetonitrile (63:37, v/v) successfully separated four chiral isomers. google.com The flow rate and column temperature are also optimized to achieve baseline separation. researchgate.netgoogle.com

Table 1: Exemplary Chiral HPLC Conditions for Valinol Derivatives

| Parameter | Condition 1 | Condition 2 |

| Chiral Stationary Phase | Daicel Chiralpak AS rsc.org | Cellulose-tris (4-chloro-3-methylphenyl carbamate)-coated silica gel google.com |

| Mobile Phase | iso-hexanes/i-PrOH (90:10) rsc.org | water-acetonitrile (63:37, v/v) google.com |

| Flow Rate | 0.5 mL/min rsc.org | 0.5 mL/min google.com |

| Detection | UV, 254 nm rsc.org | UV, 254 nm google.com |

| Retention Times (t_R) | syn isomer: 18.00 min, 19.50 min; anti isomer: 20.36 min, 22.04 min rsc.org | L-condensate: 9.550 min, 13.080 min; D-condensate: 10.650 min, 12.054 min google.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and convenient method for monitoring the progress of reactions involving this compound. rsc.org It is performed on silica gel plates, and the spots are typically visualized under a UV lamp at 254 nm. rsc.org For compounds that are not sufficiently UV-active, staining with reagents like p-anisaldehyde or basic potassium permanganate (B83412) can be used for visualization. rsc.org The retention factor (Rf) value, which is the ratio of the distance traveled by the solute to the distance traveled by the solvent front, is a key parameter. For example, a crude Cbz-Alanine amide, a related compound, showed an Rf of 0.42 in a methanol (B129727)/dichloromethane (1:9) solvent system. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it a powerful tool for identifying and confirming the structure of this compound and its derivatives. innovareacademics.in This technique is particularly useful for analyzing complex reaction mixtures and identifying impurities. The mass spectrometer provides the mass-to-charge ratio (m/z) of the analyte, which corresponds to its molecular weight, thereby confirming its identity. innovareacademics.in For instance, in the analysis of related ganciclovir (B1264) derivatives, LC-MS was used to confirm the molecular weight of the synthesized compounds. innovareacademics.in

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR are used to provide a complete picture of the molecule's carbon-hydrogen framework. rsc.org

In the ¹H NMR spectrum, characteristic signals confirm the presence of the valine and the benzyloxycarbonyl (Cbz) protecting group. The protons of the benzyl group typically appear in the aromatic region (δ 7.2–7.4 ppm). The protons of the valine moiety, including the α-proton, β-proton, and the methyl groups of the isopropyl side chain, exhibit specific chemical shifts and coupling patterns. rsc.org

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the carbamate (B1207046) and the carboxylic acid, as well as the carbons of the aromatic ring and the aliphatic side chain, all resonate at distinct chemical shifts. rsc.org

Table 2: Representative NMR Data for Cbz-protected Valine Derivatives

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | Aromatic (C₆H₅): ~7.30 (multiplet); CH₂ (benzyl): ~5.12 (singlet); CH (α-proton): ~4.02 (multiplet); CH (β-proton): ~2.15 (multiplet); CH₃ (isopropyl): ~0.99 (doublet of doublets) rsc.org |

| ¹³C NMR | Aromatic carbons: ~127-139; Carbonyl (C=O): ~156 (carbamate), ~176 (acid); CH₂ (benzyl): ~67; CH (α-carbon): ~60; CH (β-carbon): ~30; CH₃ (isopropyl): ~17, ~19 rsc.org |

Note: The exact chemical shifts can vary depending on the solvent and the specific derivative.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of particular bonds within the molecule.

Key characteristic absorption bands for this compound include:

N-H stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the amine group.

C=O stretching: Strong absorption bands around 1700-1730 cm⁻¹ for the carbonyl groups of the carbamate and the carboxylic acid. innovareacademics.in

C-O stretching: Bands in the region of 1000-1300 cm⁻¹ associated with the C-O bonds of the ester and acid. innovareacademics.in

Aromatic C-H and C=C stretching: Bands characteristic of the benzene (B151609) ring.

These spectroscopic techniques, in conjunction with chromatographic methods, provide a comprehensive analytical framework for the characterization and quality control of this compound.

Optical Rotation Measurements for Enantiomeric Purity and Stereochemical Confirmation

Optical rotation is a critical analytical technique used to characterize chiral molecules such as this compound. This method relies on the ability of a chiral compound to rotate the plane of plane-polarized light. The direction and magnitude of this rotation are unique physical properties of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength), making it an indispensable tool for stereochemical confirmation and the assessment of enantiomeric purity.

The stereochemical integrity of this compound, which is derived from the natural amino acid L-valine, is confirmed by polarimetry. The "L" designation refers to the specific three-dimensional arrangement of substituents around the chiral center. This specific configuration will cause the compound to rotate plane-polarized light in a characteristic direction, either to the right (dextrorotatory, "+") or to the left (levorotatory, "-"). Its enantiomer, Cbz-D-valinol, would rotate light by the same magnitude but in the opposite direction. The precursor, L-valinol, is known to be dextrorotatory. fishersci.fi Measuring the optical rotation of a synthesized batch of this compound and comparing it to a reference value confirms that the correct stereoisomer has been produced and that the stereocenter was not inverted during synthesis.

Furthermore, optical rotation is a primary method for determining the enantiomeric purity or enantiomeric excess (ee) of a sample. nih.gov An enantiomerically pure sample (100% ee) will exhibit the maximum specific rotation, whereas a racemic mixture (a 50:50 mixture of both enantiomers) will be optically inactive, with a rotation of 0°. For a sample that is an unequal mixture of enantiomers, the enantiomeric excess can be calculated using the following formula:

ee (%) = ([α]observed / [α]pure) × 100

Where [α]observed is the specific rotation of the sample and [α]pure is the specific rotation of the pure enantiomer. A non-zero measurement confirms the presence of an excess of one enantiomer, and its value is directly proportional to the level of purity.

While specific rotation values for this compound are not widely reported in foundational literature, data for its parent compound, L-valinol, are available and serve to illustrate the principle.

| Compound | Specific Rotation [α] | Conditions | Source |

|---|---|---|---|

| (S)-(+)-2-Amino-3-methyl-1-butanol (L-Valinol) | +10° | c = 10 in H₂O, at 25°C | |

| (S)-(+)-2-Amino-3-methyl-1-butanol (L-Valinol) | +16.00° | Not specified | fishersci.fi |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional atomic structure of a compound in its solid, crystalline state. This technique involves directing X-rays onto a single crystal of the material. The resulting diffraction pattern is analyzed to generate a detailed electron density map, from which the precise positions of individual atoms can be determined.

For a molecule like this compound, a single-crystal X-ray diffraction analysis would provide definitive proof of its molecular structure. A search of public scientific databases indicates that a crystal structure for this compound has not been reported. However, the technique is routinely applied to similar amino acid derivatives for structural verification.

If a suitable single crystal of this compound were to be analyzed, the study would yield invaluable information, including:

Absolute Stereochemical Confirmation: The analysis would unequivocally determine the (S)-configuration at the chiral carbon atom, providing ultimate proof of the "L" stereochemistry without reliance on comparison to other chiral molecules.

Molecular Conformation: It would reveal the precise bond lengths, bond angles, and torsion angles within the molecule. This includes the conformation of the isopropyl group, the orientation of the carbamate linkage, and the spatial relationship between the stereocenter and the hydroxymethyl group.

Intermolecular Interactions: The analysis would detail the crystal packing arrangement, showing how individual this compound molecules interact with each other in the solid state. It would specifically identify and characterize hydrogen bonds formed by the hydroxyl (-OH) group and the carbamate N-H group, which are critical in dictating the supramolecular architecture of the crystal lattice.

While no crystallographic data table can be presented at this time, the application of X-ray crystallography remains the gold standard for the complete and unambiguous solid-state structural elucidation of this compound.

Future Directions and Emerging Research Avenues for Cbz L Valinol

The foundational role of N-Carbobenzyloxy-L-valinol (Cbz-L-valinol) as a chiral building block and protecting group in organic synthesis is well-established. However, current research is paving the way for its application in more advanced and specialized chemical fields. The unique structural combination of a bulky, aromatic Cbz protecting group, a chiral valinol backbone, and reactive hydroxyl and amine functionalities positions it as a molecule of significant interest. Future research is focused on harnessing these features through sustainable synthesis, novel catalytic applications, advanced materials science, and automated chemical platforms, all guided by powerful computational tools.

常见问题

What experimental strategies are recommended for synthesizing Cbz-L-valinol with high enantiomeric purity?

Basic Research Question

Synthesis of this compound requires careful selection of protecting groups and chiral resolution methods. A stepwise approach includes:

- Protection : Use benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃) to protect the amine group of L-valinol, ensuring minimal racemization .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization to isolate the product. Monitor purity via TLC and HPLC with chiral columns (e.g., Chiralpak IA) to confirm enantiomeric excess (>98%) .

- Validation : Characterize using (e.g., δ 7.3–7.4 ppm for Cbz aromatic protons) and high-resolution mass spectrometry (HRMS) .

How should researchers address contradictions in stability data for this compound across different solvents?

Advanced Research Question

Discrepancies in stability data often arise from solvent polarity, temperature, or trace impurities. To resolve this:

- Controlled Experiments : Systematically test stability in solvents (e.g., DMSO, THF, water) under inert atmospheres (N₂/Ar) at 25°C and 4°C. Use kinetic studies (HPLC monitoring) to track degradation rates .

- Statistical Analysis : Apply ANOVA to compare degradation pathways; outliers may indicate solvent-specific interactions (e.g., hydrolysis in aqueous media) .

- Mechanistic Probes : Use DFT calculations (Gaussian 09) to model solvent effects on the Cbz group’s electrophilicity, identifying vulnerable sites for hydrolysis or oxidation .

What methodologies are optimal for characterizing this compound’s solid-state structure and polymorphism?

Basic Research Question

Solid-state characterization ensures reproducibility in formulation studies:

- X-ray Diffraction (XRD) : Single-crystal XRD resolves molecular conformation and hydrogen-bonding networks. For amorphous phases, pair with PXRD and DSC to detect polymorphs .

- Spectroscopic Techniques : Use FTIR to confirm C=O stretching (~1690 cm⁻¹) and NH bending (~1530 cm⁻¹) .

- Hybrid Approaches : Combine SEM-EDS for elemental mapping and TGA to assess thermal stability .

How can researchers design experiments to investigate this compound’s role in asymmetric catalysis?

Advanced Research Question

To explore catalytic applications:

- Substrate Scope Screening : Test this compound as a chiral ligand in metal-catalyzed reactions (e.g., Pd-catalyzed allylic alkylation). Vary substrates (aryl halides, alkenes) and measure enantioselectivity via chiral GC .

- Kinetic Profiling : Use stopped-flow spectroscopy to monitor intermediate formation. Compare turnover frequencies (TOF) with DFT-predicted transition states .

- Structure-Activity Analysis : Modify the valinol backbone (e.g., tert-butyl vs. methyl groups) and correlate steric effects with catalytic efficiency .

What ethical considerations arise when reporting conflicting biological activity data for this compound derivatives?

Advanced Research Question

Ethical reporting requires transparency and contextualization:

- Data Triangulation : Disclose all replicates, including outliers, and provide raw data in supplementary materials. Use funnel plots to assess publication bias .

- Mechanistic Hypotheses : If cytotoxicity data conflict (e.g., varying IC₅₀ values), propose solvent-dependent membrane permeability or assay interference (e.g., MTT vs. ATP-based assays) .

- Guideline Adherence : Follow COPE (Committee on Publication Ethics) standards to avoid selective data omission. Explicitly state limitations in the discussion section .

How should computational models be validated for predicting this compound’s reactivity in novel reaction systems?

Advanced Research Question

Validation ensures predictive accuracy:

- Benchmarking : Compare DFT-calculated activation energies (e.g., B3LYP/6-31G*) with experimental kinetic data. Use RMSD analysis to quantify deviations .

- Cross-Validation : Apply multiple software (e.g., Gaussian, ORCA) and force fields (AMBER, CHARMM) to assess consistency in solvation-free energy predictions .

- Experimental Calibration : Synthesize predicted intermediates (e.g., oxazolidinones) and validate via and X-ray crystallography .

What strategies mitigate batch-to-batch variability in this compound synthesis for longitudinal studies?

Basic Research Question

Consistency requires strict protocol adherence:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

- Quality Control : Establish acceptance criteria (e.g., ≥95% purity by HPLC, residual solvent limits per ICH Q3C). Use statistical process control (SPC) charts to track variability .

- Documentation : Maintain detailed batch records (temperature, stirring rate, reagent lot numbers) to trace anomalies .

How can researchers leverage fragmented literature data to propose novel applications for this compound?

Advanced Research Question

Synthesize insights through systematic reviews:

- Meta-Analysis : Aggregate data from patents and journals (SciFinder, Reaxys) to identify understudied properties (e.g., photostability, supramolecular assembly) .

- Hypothesis Generation : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize high-impact applications (e.g., chiral auxiliaries in drug synthesis) .

- Collaborative Validation : Partner with computational chemists to model untested reaction pathways (e.g., enantioselective cyclopropanation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。